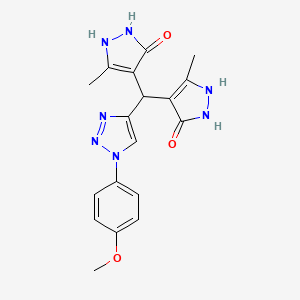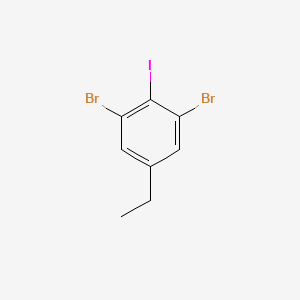![molecular formula C13H22O3Si B13920008 (3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol CAS No. 188875-63-0](/img/structure/B13920008.png)
(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol is an organic compound characterized by the presence of a trimethylsilyl group, an ethoxy group, and a methoxy group attached to a benzenemethanol core. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol typically involves the reaction of benzenemethanol with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, simpler alcohols, and substituted benzenemethanol compounds.
Scientific Research Applications
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, while the ethoxy and methoxy groups enhance solubility and reactivity. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl group but lacks the benzenemethanol core.
Methyl {[2-(trimethylsilyl)ethoxy]methoxy}acetate: Similar structure but with an acetate group instead of benzenemethanol.
2-((Trimethylsilyl)methoxy)ethan-1-amine: Contains a trimethylsilyl group and an amine group.
Uniqueness
3-[[2-(Trimethylsilyl)ethoxy]methoxy]benzenemethanol is unique due to its combination of functional groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups.
Properties
CAS No. |
188875-63-0 |
|---|---|
Molecular Formula |
C13H22O3Si |
Molecular Weight |
254.40 g/mol |
IUPAC Name |
[3-(2-trimethylsilylethoxymethoxy)phenyl]methanol |
InChI |
InChI=1S/C13H22O3Si/c1-17(2,3)8-7-15-11-16-13-6-4-5-12(9-13)10-14/h4-6,9,14H,7-8,10-11H2,1-3H3 |
InChI Key |
MVRJMONUWNTPIJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


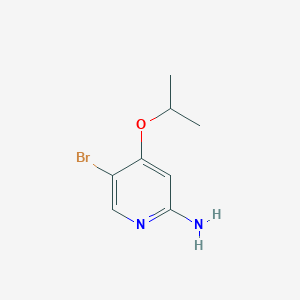

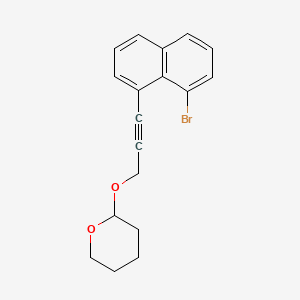
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B13919951.png)

![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
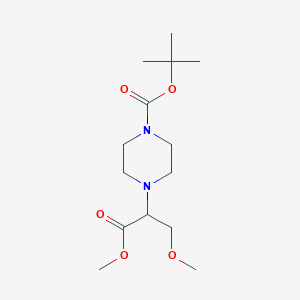

![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
